molecular formula C23H29N3O4 B11558633 4-(decanoylamino)-N-(2-nitrophenyl)benzamide

4-(decanoylamino)-N-(2-nitrophenyl)benzamide

Cat. No.: B11558633
M. Wt: 411.5 g/mol
InChI Key: CSUUPXIBZUXGET-UHFFFAOYSA-N
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Description

4-(Decanoylamino)-N-(2-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a decanoylamino group and a nitrophenyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decanoylamino)-N-(2-nitrophenyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an amine under basic conditions.

    Introduction of the Decanoylamino Group: The decanoylamino group can be introduced by reacting the benzamide with decanoyl chloride in the presence of a base such as pyridine.

    Nitration: The nitrophenyl group can be introduced through a nitration reaction, where the benzamide is treated with a nitrating agent such as a mixture of nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Decanoylamino)-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide core can undergo substitution reactions, where the decanoylamino group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Nitroso or nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

4-(Decanoylamino)-N-(2-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme activity and protein interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(decanoylamino)-N-(2-nitrophenyl)benzamide would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Hexanoylamino)-N-(2-nitrophenyl)benzamide: Similar structure but with a shorter hexanoylamino group.

    4-(Octanoylamino)-N-(2-nitrophenyl)benzamide: Similar structure but with an octanoylamino group.

    4-(Decanoylamino)-N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group in the para position.

Uniqueness

4-(Decanoylamino)-N-(2-nitrophenyl)benzamide is unique due to the specific combination of the decanoylamino group and the ortho-nitrophenyl group. This combination may confer unique chemical and biological properties that are not present in similar compounds with different substituents or substitution patterns.

Properties

Molecular Formula

C23H29N3O4

Molecular Weight

411.5 g/mol

IUPAC Name

4-(decanoylamino)-N-(2-nitrophenyl)benzamide

InChI

InChI=1S/C23H29N3O4/c1-2-3-4-5-6-7-8-13-22(27)24-19-16-14-18(15-17-19)23(28)25-20-11-9-10-12-21(20)26(29)30/h9-12,14-17H,2-8,13H2,1H3,(H,24,27)(H,25,28)

InChI Key

CSUUPXIBZUXGET-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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